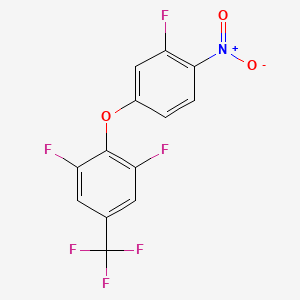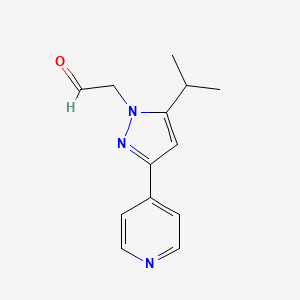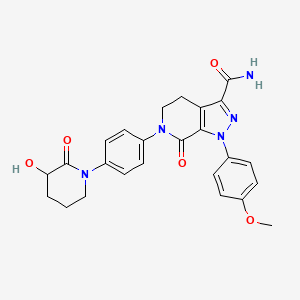
Apixaban Impurity 28
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apixaban Impurity 28 is a degradation product of Apixaban, an anticoagulant used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. Apixaban is a selective, reversible, direct inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. The presence of impurities like this compound is significant as it can affect the drug’s efficacy and safety profile .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Apixaban Impurity 28 involves multiple steps starting from inexpensive raw materials. One of the key intermediates in the synthesis of Apixaban is prepared from 4-chloronitrobenzene and piperidine through an eight-step procedure. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere, resulting in the construction of two lactams .
Industrial Production Methods
Industrial production methods for Apixaban and its impurities, including this compound, involve high-performance liquid chromatography (HPLC) for the separation and purification of the compounds. The process is designed to be efficient and practical, occurring under mild conditions with most intermediates obtained through simple slurry or recrystallization .
化学反応の分析
Types of Reactions
Apixaban Impurity 28 undergoes various chemical reactions, including:
Oxidation: Sodium chlorite is used to oxidize the piperidine cycle to lactams.
Reduction: Zinc in acetic acid is used as a reductant in some steps.
Substitution: Various substitution reactions are involved in the synthesis of intermediates.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite
Reducing Agents: Zinc in acetic acid
Solvents: Dimethyl sulfoxide, methanol, acetonitrile
Conditions: Mild conditions, carbon dioxide atmosphere for oxidation.
Major Products Formed
The major products formed from these reactions include various lactams and other intermediates essential for the synthesis of Apixaban and its impurities .
科学的研究の応用
Apixaban Impurity 28 has several scientific research applications:
Chemistry: Used in the study of degradation products and impurity profiling of pharmaceutical compounds.
Biology: Helps in understanding the metabolic pathways and degradation mechanisms of Apixaban.
Medicine: Important for assessing the safety and efficacy of Apixaban by studying its impurities.
Industry: Used in the development and validation of analytical methods for quality control of Apixaban.
作用機序
Apixaban Impurity 28, like Apixaban, is believed to interact with factor Xa, although its exact mechanism of action may differ. Apixaban selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III. This inhibition prevents the formation of a thrombus by blocking the conversion of prothrombin to thrombin .
類似化合物との比較
Similar Compounds
Rivaroxaban: Another factor Xa inhibitor used as an anticoagulant.
Edoxaban: A direct factor Xa inhibitor with similar applications.
Betrixaban: Also a factor Xa inhibitor used for thromboprophylaxis.
Uniqueness
Apixaban Impurity 28 is unique due to its specific degradation pathway and the conditions under which it forms. Its presence and concentration can significantly impact the stability and safety profile of Apixaban, making it a critical impurity to monitor during drug development and quality control .
特性
分子式 |
C25H25N5O5 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
6-[4-(3-hydroxy-2-oxopiperidin-1-yl)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H25N5O5/c1-35-18-10-8-17(9-11-18)30-22-19(21(27-30)23(26)32)12-14-29(25(22)34)16-6-4-15(5-7-16)28-13-2-3-20(31)24(28)33/h4-11,20,31H,2-3,12-14H2,1H3,(H2,26,32) |
InChIキー |
TYNIJHOPDSFNMW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCC(C5=O)O)C(=N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13428244.png)
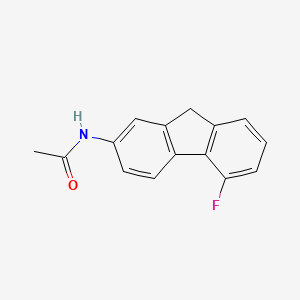
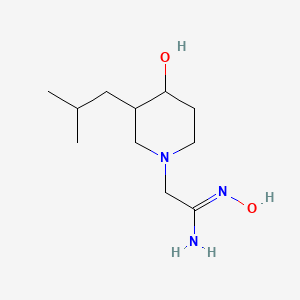
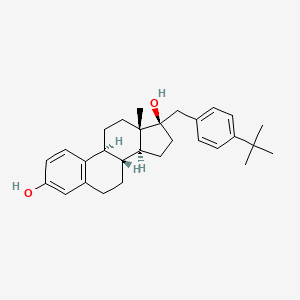
![2-[[4-[3-[(4-Chloro-2-fluorophenyl)methoxy]phenyl]-3,6-dihydro-1(2H)-pyridinyl]methyl]-1-[(2S)-2-oxetanylmethyl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B13428264.png)

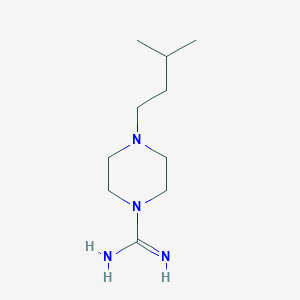

![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)
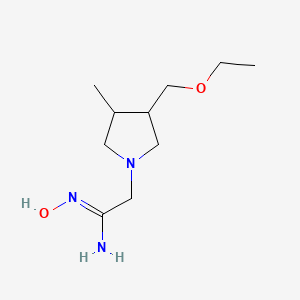
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)

